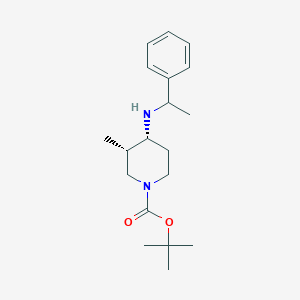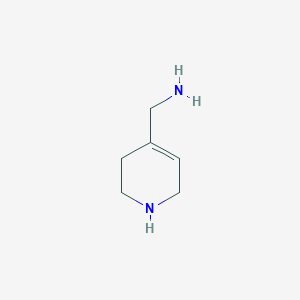
(1,2,3,6-Tetrahydropyridin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,3,6-Tetrahydropyridin-4-yl)methanamine: is an organic compound with the molecular formula C6H12N2 It is a derivative of tetrahydropyridine and contains an amine group attached to the fourth carbon of the tetrahydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,6-Tetrahydropyridin-4-yl)methanamine typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of 4-cyanopyridine, which yields the desired compound under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced catalytic systems to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: (1,2,3,6-Tetrahydropyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be further reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Saturated amines.
Substitution: Various substituted amines and amides.
Applications De Recherche Scientifique
Chemistry: (1,2,3,6-Tetrahydropyridin-4-yl)methanamine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of amine-containing molecules. It is also employed in the synthesis of biologically active compounds .
Medicine: Its derivatives are investigated for their effects on neurotransmitter systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of catalysts and other functional materials .
Mécanisme D'action
The mechanism of action of (1,2,3,6-Tetrahydropyridin-4-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also act as a ligand for certain receptors, modulating their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine: Similar structure but with a benzyl group attached to the nitrogen atom.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and used in Parkinson’s disease research.
Uniqueness: (1,2,3,6-Tetrahydropyridin-4-yl)methanamine is unique due to its specific substitution pattern and the presence of the amine group at the fourth carbon. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C6H12N2 |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
1,2,3,6-tetrahydropyridin-4-ylmethanamine |
InChI |
InChI=1S/C6H12N2/c7-5-6-1-3-8-4-2-6/h1,8H,2-5,7H2 |
Clé InChI |
XSIYFCJQHCTSMT-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC=C1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




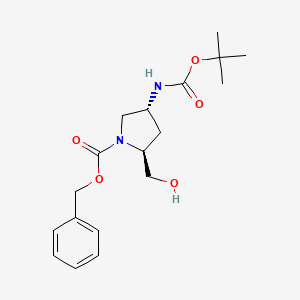

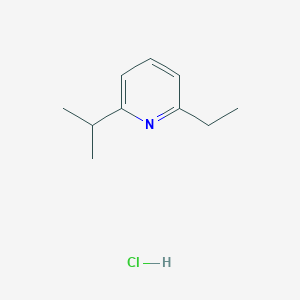
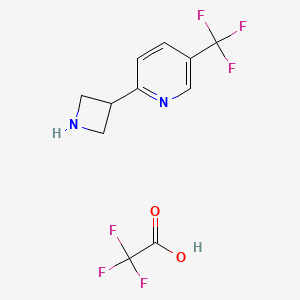

![2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate](/img/structure/B12975251.png)
![1-Oxa-7-azaspiro[4.4]nonan-3-ol](/img/structure/B12975264.png)




